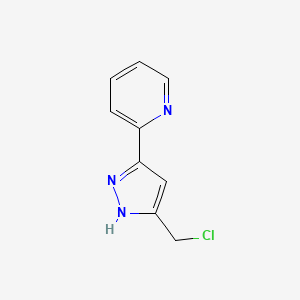
2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is an organochlorine compound that consists of a pyridine core bearing a chloromethyl group . It is used for the synthesis of various pharmaceutical compounds and can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of 2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine involves reacting a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent, if appropriate, in the presence of a diluent and if appropriate, in the presence of a reaction auxiliary, at a temperature between 0°C and 200°C . Another method involves a liquid phase chlorination method where raw materials are subjected to a reaction in liquid; meanwhile, an acid buffering agent solution is added to adjust a pH value in a range of 4-5 .Molecular Structure Analysis
The molecular structure of 2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is characterized by a pyridine core bearing a chloromethyl group . The empirical formula is C6H5Cl2N and the molecular weight is 162.02 . The crystal structure is monoclinic, with a = 6.5211(2)Å, b = 10.2467(3)Å, c = 9.1436(3)Å, β = 94.1771(11)°, V = 609.35(3)Å^3, Z = 4 .Chemical Reactions Analysis
2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is an important intermediate for the synthesis of various agrochemicals and pharmaceutical ingredients . It is used in the protection of crops from pests . It is also a precursor to pyridine-containing ligands .Physical And Chemical Properties Analysis
2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a white solid with a melting point of 37-42 °C (lit.) . It is combustible and has a flash point of 110 °C (closed cup) .Mécanisme D'action
While the specific mechanism of action for 2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is not explicitly stated in the search results, it is known that its derivatives have similar potency to that of (-)-nicotine as an inhibitor of [3H] (-)-nicotine binding at the rat recombinant alpha4beta2 neuronal nicotinic acetylcholine receptor (nAChR) .
Safety and Hazards
Orientations Futures
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of 2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine will be discovered in the future .
Propriétés
IUPAC Name |
2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-7-5-9(13-12-7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKYXPUIZIOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



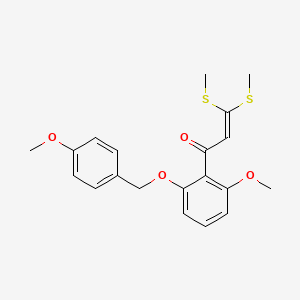
![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)
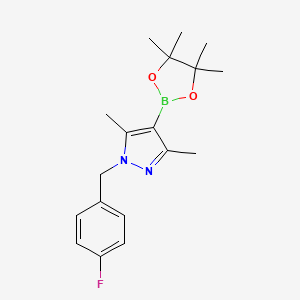


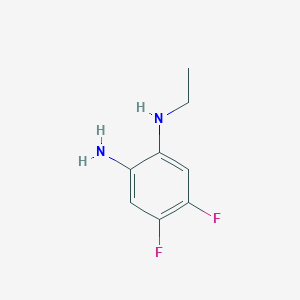
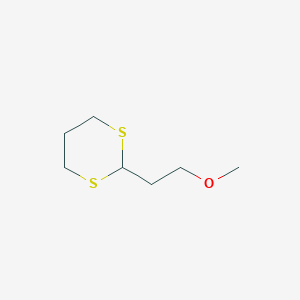
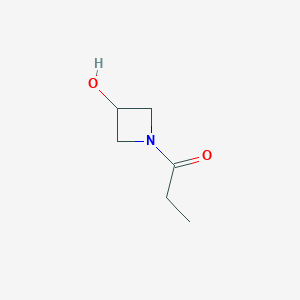
![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)

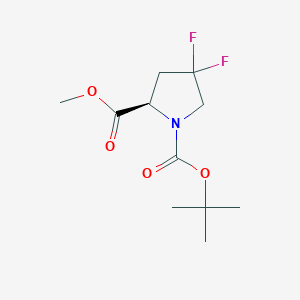
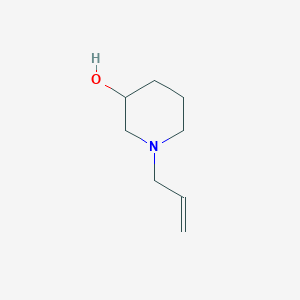
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
